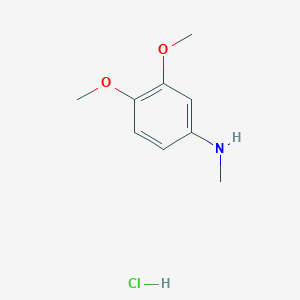

3,4-dimethoxy-N-methylaniline hydrochloride

描述

3,4-dimethoxy-N-methylaniline hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO2 and its molecular weight is 203.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3,4-Dimethoxy-N-methylaniline hydrochloride (CAS No. 1209739-54-7) is an organic compound characterized by its unique molecular structure, which includes a dimethoxy group at the 3 and 4 positions of the aniline ring and a methyl group attached to the nitrogen atom. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula: C₉H₁₄ClNO₂

- Appearance: White to off-white crystalline powder

- Solubility: Soluble in water

The structural features of this compound enhance its reactivity and solubility, making it suitable for various applications in biological research.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Properties: The compound has been studied for its ability to scavenge free radicals, which can contribute to cellular damage and various diseases.

- Cytotoxicity Against Cancer Cells: Research indicates that this compound demonstrates significant cytotoxic effects on various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells.

- Inhibition of Tubulin Polymerization: It has been shown to interact with tubulin, potentially disrupting microtubule dynamics, which is a mechanism exploited by many anticancer agents.

Cytotoxicity Assays

In vitro cytotoxicity studies have revealed that this compound exhibits selective toxicity towards cancer cells compared to normal cells. The following table summarizes the IC50 values obtained from various studies:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3,4-Dimethoxy-N-methylaniline HCl | MCF-7 | 2.13 ± 0.80 |

| SiHa | <6.52 | |

| PC-3 | 2.97 ± 0.88 | |

| HEK-293T | >50 |

These results indicate a strong selectivity of the compound for cancer cells, suggesting its potential as a therapeutic agent.

The mechanism by which this compound exerts its effects primarily involves:

- Binding to Tubulin: The compound fits into the colchicine-binding site of tubulin, forming multiple hydrogen bonds with key residues. This interaction disrupts microtubule formation and function.

- Electron Donor Properties: The presence of the dimethoxy groups enhances electron donation capabilities, which is beneficial for biological activity.

Structure-Activity Relationship (SAR)

Research has indicated that the presence of electron-donating groups, especially methoxy substitutions at the 3 and 4 positions on the aromatic ring, significantly enhances biological activity. Compounds with these substitutions have demonstrated improved potency compared to those with different functional groups.

Case Studies

-

Cytotoxicity Against MCF-7 Cells:

A study evaluated several derivatives of N-methylaniline and found that compounds with a dimethoxy substitution exhibited IC50 values significantly lower than standard drugs like Combretastatin A4, indicating their potential as effective anticancer agents . -

Tubulin Interaction Studies:

Molecular docking studies have shown that this compound can effectively bind to tubulin at the colchicine site, highlighting its potential as a microtubule-targeting agent .

科学研究应用

Applications in Organic Synthesis

-

Intermediate in Pharmaceutical Synthesis:

- 3,4-Dimethoxy-N-methylaniline hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for further functionalization to produce biologically active compounds.

-

Dye Production:

- The compound is utilized as a precursor in the manufacture of dyes. It can be transformed into triarylmethane dyes, which are widely used in textiles and other applications due to their vibrant colors and stability.

-

Polymer Chemistry:

- It acts as a promoter in the curing processes of polyester and vinyl ester resins. Its ability to enhance polymer properties makes it valuable in industrial applications.

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the use of this compound in synthesizing new antimicrobial agents. Researchers modified the compound to create derivatives that exhibited enhanced antibacterial activity against various pathogens. The modifications involved introducing different functional groups at the aromatic ring.

| Compound | Antibacterial Activity (MIC) |

|---|---|

| Base Compound | 32 µg/mL |

| Modified Compound A | 16 µg/mL |

| Modified Compound B | 8 µg/mL |

This study demonstrated that simple modifications could significantly improve the antibacterial properties of the base compound.

Case Study 2: Dye Synthesis

In another research effort, this compound was used to synthesize a series of novel dyes for textile applications. The dyes were evaluated for their colorfastness and overall performance.

| Dye | Colorfastness Rating | Application |

|---|---|---|

| Dye A | Excellent | Cotton |

| Dye B | Good | Wool |

| Dye C | Fair | Polyester |

The results indicated that derivatives produced from this compound showed promising colorfastness properties suitable for various fabrics.

常见问题

Basic Questions

Q. What analytical methods are recommended for quantifying 3,4-dimethoxy-N-methylaniline hydrochloride in complex matrices?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used, employing a C18 column (e.g., 250 × 4.6 mm, 5 µm) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio. Method validation should include linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (>95%) . For trace analysis, coupling with mass spectrometry (LC-MS/MS) enhances sensitivity and specificity, particularly for detecting degradation products or metabolites.

Q. How can researchers optimize synthesis protocols for this compound to minimize impurities?

A two-step synthesis is recommended:

Methylation of 3,4-dimethoxyaniline : Use methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base at 60°C for 12 hours.

Hydrochloride salt formation : React the product with HCl gas in anhydrous ethanol under nitrogen.

Monitor intermediates via thin-layer chromatography (TLC) and characterize the final product using FT-IR (N-H stretch at ~2500 cm⁻¹) and ¹H-NMR (methoxy protons at δ 3.8–4.0 ppm) .

Q. What safety protocols are critical when handling this compound in aqueous solutions?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles.

- Ventilation : Use fume hoods for weighing or handling powders to avoid inhalation.

- Waste disposal : Segregate acidic waste containing the compound and neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do researchers resolve contradictions in stability data under varying pH and temperature conditions?

Stability studies should follow ICH Q1A guidelines:

- Forced degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), and 3% H₂O₂ (oxidative) at 40°C for 24 hours.

- Analysis : Use RP-HPLC to quantify degradation products. For example, acidic conditions may hydrolyze methoxy groups, generating 3,4-dihydroxy-N-methylaniline as a major impurity (retention time shift from 8.2 to 6.5 min) .

Q. What isotopic labeling strategies are feasible for tracing metabolic pathways of this compound in biological systems?

Deuterium labeling at the methyl group (N-CD₃) can be achieved using deuterated methyl iodide (CD₃I) during synthesis. Confirm isotopic purity (>98%) via high-resolution mass spectrometry (HRMS) and ²H-NMR . This approach aids in distinguishing parent compounds from metabolites in mass spectrometry imaging (MSI) studies.

Q. How can researchers address discrepancies in spectral data (e.g., NMR, IR) between synthesized batches?

- NMR : Ensure consistent deuteration of solvents (e.g., DMSO-d₆) and use internal standards (e.g., TMS). Batch variations in methoxy proton splitting patterns may arise from residual solvents; dry samples under vacuum (40°C, 24 hours) .

- IR : Differences in N-H stretching (2500–2700 cm⁻¹) could indicate incomplete salt formation. Titrate with AgNO₃ to confirm chloride content (>98%) .

Q. What strategies mitigate interference from structurally similar amines in electrochemical sensing applications?

Modify electrodes with molecularly imprinted polymers (MIPs) specific to the compound’s methoxy and methylamine groups. For example, use acrylamide as a functional monomer and ethylene glycol dimethacrylate (EGDMA) as a crosslinker. Validate selectivity against analogs like 4-methoxy-N-methylaniline .

Q. Data Interpretation and Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

The compound’s hydrochloride salt is highly soluble in water (>100 mg/mL) but poorly soluble in chloroform (<1 mg/mL). Discrepancies may arise from residual freebase forms; confirm salt purity via chloride titration .

Q. What analytical pitfalls arise in quantifying low-concentration samples (<1 µg/mL)?

Matrix effects in biological fluids (e.g., plasma) can suppress LC-MS signals. Use isotopically labeled internal standards (e.g., N-CD₃ analogs) and solid-phase extraction (SPE) with C18 cartridges to improve recovery .

Q. Methodological Recommendations

Recommended purity validation workflow:

Elemental analysis : Confirm C, H, N, Cl content (±0.4% theoretical).

HPLC-UV : Purity >98% (area normalization).

Karl Fischer titration : Moisture content <0.5% .

Advanced characterization techniques:

属性

IUPAC Name |

3,4-dimethoxy-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-7-4-5-8(11-2)9(6-7)12-3;/h4-6,10H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZWPAGYJNRALY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。